3-Iodopyridine-2,6-diamine
CAS No.: 856851-34-8
VCID: VC20803533
Molecular Formula: C5H6IN3
Molecular Weight: 235.03 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview3-Iodopyridine-2,6-diamine is a halogenated heterocyclic compound with the molecular formula 2.2. SynonymsSynthesisThe synthesis of 3-Iodopyridine-2,6-diamine typically involves the iodination of pyridine derivatives. A common method is the halogenation of 2,6-diaminopyridine using iodine or iodine monochloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper or palladium to facilitate the iodination process. Industrial production may involve continuous flow processes to ensure consistent quality and yield, as well as advanced catalytic systems and optimized reaction conditions to enhance the efficiency of the synthesis. Chemical Reactions3-Iodopyridine-2,6-diamine undergoes various chemical reactions:
Scientific Research Applications3-Iodopyridine-2,6-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Biological Activity3-Iodopyridine-2,6-diamine acts primarily as an intermediate in the synthesis of various biologically active compounds. Its mode of action involves:
8.1. GHS Classification5
8.2. Hazard Classes and Categories5
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 856851-34-8 | ||||||||||
Product Name | 3-Iodopyridine-2,6-diamine | ||||||||||
Molecular Formula | C5H6IN3 | ||||||||||
Molecular Weight | 235.03 g/mol | ||||||||||
IUPAC Name | 3-iodopyridine-2,6-diamine | ||||||||||
Standard InChI | InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | ||||||||||
Standard InChIKey | JRCCUFRNNYDTGN-UHFFFAOYSA-N | ||||||||||
SMILES | C1=CC(=NC(=C1I)N)N | ||||||||||
Canonical SMILES | C1=CC(=NC(=C1I)N)N | ||||||||||
Synonyms | 2,6-Diamino-3-iodopyridine; 3-Iodo-2,6-pyridinediamine | ||||||||||
PubChem Compound | 476218 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume